2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide
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Overview
Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of sulfonamide-indole derivatives. This compound is characterized by the presence of a benzylsulfonyl group attached to an indole ring, which is further connected to a cyclohexylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the benzylsulfonyl group through a sulfonylation reaction. The final step involves the attachment of the cyclohexylacetamide moiety via an amide coupling reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or boron trifluoride as catalysts .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets in biological systems. The benzylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfonyl)benzothiazole: Similar in structure but contains a benzothiazole ring instead of an indole ring.
1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Contains a piperazine ring and exhibits different biological activities.
Uniqueness
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-cyclohexylacetamide is unique due to the presence of both the indole and cyclohexylacetamide moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-23(24-19-11-5-2-6-12-19)16-25-15-22(20-13-7-8-14-21(20)25)29(27,28)17-18-9-3-1-4-10-18/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16-17H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVSVAOCNARZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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